molecular formula C12H12BrN5O4 B13920681 4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

Cat. No.: B13920681
M. Wt: 370.16 g/mol
InChI Key: DRHWSQFHVBAZRE-JTFADIMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a cyano group, and a beta-D-ribofuranosyl moiety attached to a pyrrolo[2.3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the treatment of 4-amino-1-(2,3,5-tri-O-benzyl-beta-D-ribofuranosyl)pyrrolo[2.3-d]pyrimidine-7(6H)-one with N-bromosuccinimide to introduce the bromine atom, followed by the removal of benzyl groups using boron trichloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide: Used for bromination.

    Boron Trichloride: Used for deprotection of benzyl groups.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiproliferative and antiviral effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C12H12BrN5O4

Molecular Weight

370.16 g/mol

IUPAC Name

6-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H12BrN5O4/c13-9-4(1-14)6-10(15)16-3-18(11(6)17-9)12-8(21)7(20)5(2-19)22-12/h3,5,7-8,12,15,17,19-21H,2H2/t5-,7-,8-,12-/m1/s1

InChI Key

DRHWSQFHVBAZRE-JTFADIMSSA-N

Isomeric SMILES

C1=NC(=N)C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=C2C#N)Br

Canonical SMILES

C1=NC(=N)C2=C(N1C3C(C(C(O3)CO)O)O)NC(=C2C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.